molecular formula C7H11N5O2 B134534 N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine CAS No. 252944-01-7

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

Cat. No.: B134534
CAS No.: 252944-01-7
M. Wt: 197.19 g/mol
InChI Key: JNXKEBLSRILDQM-UHFFFAOYSA-N
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Description

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS: 252944-01-7) is a nitro-substituted pyridinediamine derivative with a molecular formula of C₇H₁₁N₅O₂ and a molecular weight of 197.19 g/mol . It is primarily utilized as a key intermediate in synthesizing glycogen synthase kinase-3 (GSK-3) inhibitors, such as CHIR98014, which are critical for studying cellular signaling pathways in metabolic and neurodegenerative diseases . The compound’s structure features a pyridine ring with amino groups at positions 2 and 6, a nitro group at position 3, and a 2-aminoethyl substituent at the N6 position, enhancing its electron density and interaction with biological targets .

Properties

IUPAC Name

6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXKEBLSRILDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622857
Record name N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
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URL https://comptox.epa.gov/dashboard/DTXSID50622857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252944-01-7
Record name N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine typically involves the nitration of 2,6-diaminopyridine followed by the introduction of the aminoethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

    Condensation: The amino groups can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Reduction: 3-Amino-2,6-pyridinediamine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

    Condensation: Schiff bases or imines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Treatment of Autoimmune Diseases

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine has emerged as a potential therapeutic agent for various autoimmune and inflammatory conditions. According to a patent application (WO2015187089A1), this compound can inhibit the enzyme MTH1, which plays a crucial role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus . The inhibition of MTH1 is associated with immunomodulatory effects that may provide new treatment options for patients suffering from these chronic conditions.

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of cellular pathways that are dysregulated in autoimmune diseases. Research indicates that by inhibiting MTH1, the compound can reduce hyperinflammatory responses and promote tissue repair processes . This is particularly relevant for conditions characterized by excessive immune activation.

Synthesis and Drug Development

2.1 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors . GSK-3 is implicated in various diseases, including cancer and neurodegenerative disorders. The ability to synthesize effective GSK-3 inhibitors from this compound highlights its significance in drug development pipelines.

2.2 Case Studies in Drug Formulation

Several studies have explored the formulation of drugs based on this compound derivatives. For instance, modifications to the core structure have been investigated to enhance bioavailability and target specificity for GSK-3 inhibition . These advancements are crucial for developing more effective therapeutic agents.

Stem Cell Research Applications

3.1 Induction of Pluripotent Stem Cells

Recent research has indicated that this compound can be utilized in protocols for inducing pluripotent stem cells (iPSCs). A patent (US20130273649A1) describes methods involving this compound to enhance the efficiency of iPSC generation from somatic cells . This application is significant for regenerative medicine and tissue engineering.

3.2 Implications for Regenerative Medicine

The ability to induce pluripotency using compounds like this compound opens new avenues for regenerative therapies. By facilitating the generation of iPSCs, researchers can explore their potential in repairing damaged tissues or organs affected by autoimmune diseases or degenerative conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Autoimmune Disease TreatmentInhibition of MTH1 enzyme to modulate immune responses in conditions like rheumatoid arthritis
Drug SynthesisIntermediate for synthesizing GSK-3 inhibitors; enhances therapeutic efficacy
Induction of Pluripotent Stem CellsUsed in protocols to generate iPSCs from somatic cells; significant for regenerative medicine

Mechanism of Action

The mechanism of action of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Soluble in DMSO and ethanol; recommended storage at -20°C in lyophilized form to prevent degradation .
  • Synthesis : Prepared via phthaloyl-protected intermediates, with modifications to optimize stability and reactivity for downstream applications .

Comparison with Similar Compounds

Structural Analogues in GSK-3 Inhibition

CHIR98014 (N⁶-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl)amino)ethyl)-3-nitro-2,6-pyridinediamine)

  • Structural Differences : Incorporates a dichlorophenyl-pyrimidine-imidazole moiety, enhancing specificity for GSK-3 binding pockets .
  • Potency : Exhibits IC₅₀ = 0.58 nM for GSK-3β, significantly lower than the parent compound due to improved hydrophobic interactions .
  • Application : Used in neurodegenerative disease models to inhibit tau hyperphosphorylation .

2,6-Diamino-3-nitropyridine (CAS: 3346-63-2)

  • Structural Simplicity: Lacks the 2-aminoethyl substituent, reducing steric bulk but limiting enzyme interaction .
  • Solubility : Higher aqueous solubility (due to fewer hydrophobic groups) but lower cell permeability .
  • Utility : Primarily a precursor in dye synthesis rather than therapeutic development .

Immunomodulatory Analogues

Tris(2-aminoethyl)amine

  • Structure: A branched polyamine with three 2-aminoethyl arms, enabling metal ion chelation .
  • Function: Modulates oxidative stress in macrophages but lacks the nitro group critical for redox signaling in N6-(2-aminoethyl)-3-nitro-2,6-pyridinediamine .
  • Applications: Used in nanoparticle synthesis and as a crosslinker, contrasting with the cytokine-targeted activity of the nitro-pyridinediamine .

Anti-HIV Cyclam Derivatives

Cyclam-N-(2-aminoethyl)propane-1,3-diamine

  • Core Structure : A macrocyclic cyclam (1,4,8,11-tetraazacyclotetradecane) with a linear polyamine side chain .
  • Activity: Demonstrates anti-HIV-1 activity by blocking viral entry, unlike the GSK-3 targeting mechanism of this compound .
  • Synthesis : Uses phthaloyl protecting groups but lacks nitro functionalization, limiting redox-mediated interactions .

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Key Functional Groups Biological Target IC₅₀/EC₅₀ Primary Application Reference
This compound C₇H₁₁N₅O₂ Nitro, 2-aminoethyl GSK-3α/β, cytokines Not reported GSK-3 inhibitors, immunomodulation
CHIR98014 C₂₀H₁₇Cl₂N₉O₂ Dichlorophenyl, imidazole GSK-3α/β 0.58 nM Neurodegenerative disease
2,6-Diamino-3-nitropyridine C₅H₆N₄O₂ Nitro, amino N/A N/A Dye precursor
Tris(2-aminoethyl)amine C₆H₁₈N₄ Branched aminoethyl Metal ions N/A Nanoparticle synthesis
Cyclam-N-(2-aminoethyl)propane-1,3-diamine C₁₂H₂₈N₆ Macrocyclic amine, linear polyamine HIV-1 envelope glycoprotein ~10 µM Anti-HIV therapy

Research Findings and Implications

  • Electron Density and Reactivity: The nitro group in this compound enhances electron-deficient character, facilitating interactions with GSK-3’s ATP-binding site, unlike non-nitrated analogues .
  • Substituent Effects: The 2-aminoethyl chain improves solubility in polar solvents compared to bulkier derivatives (e.g., CHIR98014) but reduces membrane permeability .
  • Therapeutic Potential: Structural complexity in CHIR98014 increases target specificity but complicates synthesis, highlighting trade-offs in drug design .

Biological Activity

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a compound of significant interest in biological and medicinal chemistry. Its unique structure, featuring both an aminoethyl group and a nitro group on a pyridine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine
Molecular Formula C7H11N5O2
Molecular Weight 183.19 g/mol
CAS Number 252944-01-7

Target Enzymes

This compound has been shown to interact with various enzymes, particularly cytokinin oxidase/dehydrogenase (CKO/CKX). This interaction is crucial as CKO/CKX is involved in the metabolism of cytokinins, which are plant hormones that regulate growth and development.

Mode of Action

The compound acts by cleaving the N6-substituted side chain of cytokinins, leading to the production of unsaturated aldehydes and adenine. This biochemical pathway suggests that this compound may influence cytokinin biosynthesis and metabolism, potentially enhancing grain yield in agricultural applications and improving resistance to abiotic stresses .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. Furthermore, preliminary studies suggest potential anticancer activity, although more extensive clinical trials are necessary to confirm these findings .

Applications in Agriculture

The compound's ability to modulate cytokinin activity presents opportunities for agricultural use. It has been proposed as a biochemical probe for enhancing crop resilience and productivity by influencing plant hormone levels .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synthesis and Activity Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the amino group significantly affected antimicrobial potency .
  • Cytokinin Interaction Studies : Research demonstrated that this compound could effectively inhibit CKO/CKX activity in vitro, leading to increased levels of active cytokinins in plant tissues .
  • Therapeutic Potential : Investigations into its anticancer properties revealed that this compound could induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Biological Activity Notable Differences
N6-(2-Aminoethyl)-FADFlavin adenine dinucleotide derivativeEnzyme cofactorLacks nitro group
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilaneSilane compound with amino functionalitiesVaries widelyDifferent core structure
5-Nitropyridine-2,6-diamineContains nitro and amine groupsModerate kinase inhibitionSimpler structure without aminoethyl group

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, particularly 1H^1H- and 13C^{13}C-NMR to confirm the nitro and aminoethyl substituents. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C₇H₁₁N₅O₂, MW 197.195 g/mol). Reverse-phase HPLC with UV detection (e.g., at 254 nm) can assess purity, while differential scanning calorimetry (DSC) may be used to study thermal stability .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation. Stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) combined with periodic HPLC analysis is recommended to validate storage conditions .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A plausible route involves nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, reacting 2,6-dichloro-3-nitropyridine with excess 1,2-diaminoethane under alkaline conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol). Reaction progress can be monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., N6-[(4-fluorophenyl)methyl] variants) or assay conditions. To address this:

  • Perform comparative studies using standardized assays (e.g., kinase inhibition assays for glycogen synthase kinase-3 (GSK-3)).
  • Use orthogonal techniques (e.g., X-ray crystallography for binding mode validation) alongside activity assays.
  • Control for stereochemistry and purity (>95% by HPLC) to isolate structure-activity relationships .

Q. What experimental strategies are recommended for studying the compound’s role in stem cell differentiation?

  • Methodological Answer : In vitro differentiation protocols using pluripotent stem cells require:

  • Dose-response studies (e.g., 0.1–10 µM) to optimize GSK-3 inhibition.
  • Co-administration with other small molecules (e.g., CHIR99021) to assess synergistic effects.
  • Functional validation via qPCR (e.g., monitoring NANOG downregulation) and immunocytochemistry for dopamine neuron markers (e.g., tyrosine hydroxylase) .

Q. How can researchers validate the compound’s interaction with DNA or proteins?

  • Methodological Answer :

  • DNA interaction : Use primer extension assays with lesion-containing templates (e.g., 1,N6-γ-HMHP-dA analogs) and polymerases (e.g., hpol) to study replication fidelity. Analyze products via HPLC-ESI-FTMS for error quantification .
  • Protein binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Structural insights can be gained through cryo-EM or molecular docking simulations .

Q. What analytical approaches are suitable for detecting degradation products of this compound?

  • Methodological Answer : Accelerated degradation under stress conditions (acid/base/oxidative) followed by:

  • LC-MS/MS to identify degradation products (e.g., nitro group reduction to amine).
  • TGA and DSC to correlate thermal events with chemical stability.
  • Quantify degradation kinetics using Arrhenius modeling for shelf-life prediction .

Contradiction Analysis & Best Practices

  • Conflicting Bioactivity Data : Cross-validate findings using multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and in vivo models to rule out cell-type-specific effects .
  • Synthetic Yield Variability : Optimize reaction stoichiometry (e.g., 1.5 equivalents of diamine) and solvent systems (e.g., DMF vs. THF) to improve reproducibility .

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